N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide

Medicinal Chemistry Positional Isomerism Scaffold Differentiation

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide (CAS 941982-44-1) is a synthetic cyclopropanecarboxamide derivative with molecular formula C₁₆H₂₀N₂O₃ and molecular weight 288.34 g/mol. Its core structure—a methoxy-substituted phenyl ring bearing a 2-oxopiperidin-1-yl moiety at position 3 and linked to a cyclopropanecarboxamide at position 1—places it within the same pharmacophoric class as the anticoagulant Apixaban (CAS 503612-47-3), though it lacks the pyrazolo[3,4-c]pyridine-3-carboxamide bicyclic scaffold of the latter.

Molecular Formula C16H20N2O3
Molecular Weight 288.347
CAS No. 941982-44-1
Cat. No. B2570387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide
CAS941982-44-1
Molecular FormulaC16H20N2O3
Molecular Weight288.347
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2CC2)N3CCCCC3=O
InChIInChI=1S/C16H20N2O3/c1-21-14-8-7-12(17-16(20)11-5-6-11)10-13(14)18-9-3-2-4-15(18)19/h7-8,10-11H,2-6,9H2,1H3,(H,17,20)
InChIKeyNTPUWQQRURXXRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide (CAS 941982-44-1): Procurement-Ready Cyclopropanecarboxamide Building Block


N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide (CAS 941982-44-1) is a synthetic cyclopropanecarboxamide derivative with molecular formula C₁₆H₂₀N₂O₃ and molecular weight 288.34 g/mol [1]. Its core structure—a methoxy-substituted phenyl ring bearing a 2-oxopiperidin-1-yl moiety at position 3 and linked to a cyclopropanecarboxamide at position 1—places it within the same pharmacophoric class as the anticoagulant Apixaban (CAS 503612-47-3), though it lacks the pyrazolo[3,4-c]pyridine-3-carboxamide bicyclic scaffold of the latter [2]. This compound is commercially catalogued as a research-grade building block and screening compound (e.g., Life Chemicals product code F2784-0599; purity ≥90%) [3]. Its structural features—the conformationally constrained cyclopropane ring, the hydrogen-bond-capable carboxamide, and the metabolically relevant 2-oxopiperidine—make it a versatile intermediate for medicinal chemistry derivatization programs, particularly in serine protease inhibitor lead optimization [2].

Why N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide Cannot Be Replaced by In-Class Analogs Without Verification


Compounds sharing the 2-oxopiperidinyl-phenyl-cyclopropanecarboxamide scaffold are not functionally interchangeable, because minor positional or substituent alterations produce substantial shifts in molecular recognition, physicochemical properties, and biological activity. The target compound (CAS 941982-44-1) bears the methoxy group at phenyl position 4 and the 2-oxopiperidin-1-yl group at position 3—a meta-relationship that generates a distinct hydrogen-bond donor/acceptor spatial arrangement compared with the positional isomer CAS 941978-62-7 (methoxy at position 3, oxopiperidine at position 4) [1]. Furthermore, the methoxy substituent differentiates this compound from the des-methoxy analog CAS 941978-23-0, which lacks the electron-donating and lipophilicity-modulating methoxy group . In the broader class, Apixaban (Ki = 0.08 nM for human Factor Xa) achieves picomolar potency through a bicyclic pyrazolo-pyridinone scaffold absent from the target compound, underscoring that scaffold topology—not merely functional group presence—dictates target engagement [2]. These structural divergences mean that switching between analogs without confirmatory testing risks invalidating SAR hypotheses, compromising synthetic route reliability, or introducing uncharacterized impurity profiles in pharmaceutical intermediate applications [1][2].

Quantitative Differentiation Evidence for N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide: Procurement-Decisive Metrics vs. Closest Analogs


Positional Isomerism: Methoxy-Oxopiperidine Regioisomer Differentiation (4,3- vs. 3,4-Substitution Pattern)

The target compound (CAS 941982-44-1) is the 4-methoxy-3-(2-oxopiperidin-1-yl) regioisomer, whereas CAS 941978-62-7 is the 3-methoxy-4-(2-oxopiperidin-1-yl) regioisomer. These positional isomers, while sharing identical molecular formula (C₁₆H₂₀N₂O₃) and molecular weight (288.34 g/mol), present the 2-oxopiperidine group at different phenyl positions relative to the cyclopropanecarboxamide linkage, altering the spatial orientation of hydrogen-bond acceptor (piperidinone carbonyl) and donor (carboxamide NH) vectors . This regioisomeric difference is known to produce divergent biological activity profiles in related carboxamide series; for example, in the bradykinin B1 antagonist cyclopropanecarboxamide series, biphenyl regioisomerism shifted binding affinity by >10-fold [1]. No head-to-head biological comparison of these two specific regioisomers has been published; however, the structural precedent establishes that regioisomer identity is a critical procurement specification.

Medicinal Chemistry Positional Isomerism Scaffold Differentiation Regioisomer Procurement

Methoxy Substituent Presence vs. Des-Methoxy Analog: Physicochemical Differentiation

The target compound (CAS 941982-44-1, MW 288.34) contains a para-methoxy substituent on the central phenyl ring, whereas the des-methoxy analog (CAS 941978-23-0, MW approximately 258.31) lacks this group [1]. The methoxy group contributes ~30 Da to molecular weight, adds one hydrogen-bond acceptor, increases topological polar surface area, and modulates calculated logP. For structurally analogous compounds in the mcule database, adding a methoxy group to a phenylcyclopropanecarboxamide scaffold increased computed logP by approximately 0.3–0.5 units and added ~7–10 Ų to polar surface area . These physicochemical differences directly affect chromatographic retention time, solubility, and membrane permeability in cell-based assays, making the methoxy-bearing compound a distinct chemical entity for procurement and experimental design.

Physicochemical Properties Lipophilicity Hydrogen Bonding Methoxy Group Contribution

Scaffold Divergence from Apixaban: Pyrazolo-Pyridinone Core Absence Defines Functional Category

The target compound shares the 2-oxopiperidin-1-yl pharmacophore with the anticoagulant drug Apixaban (CAS 503612-47-3, Ki = 0.08 nM for human Factor Xa), but critically lacks the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide bicyclic core that is essential for Apixaban's high-affinity Factor Xa binding [1]. Apixaban's pyrazolo-pyridinone scaffold provides a pre-organized conformation that positions the P1 and P4 pharmacophoric elements into the Factor Xa S1 and S4 pockets simultaneously, while the target compound's simple cyclopropanecarboxamide linkage permits greater conformational freedom and lacks the key pyrazole nitrogen hydrogen-bond interaction with Gly216 of Factor Xa [1][2]. Consequently, the target compound cannot be assumed to possess Factor Xa inhibitory activity comparable to Apixaban; it is more accurately classified as a simplified fragment or building block for lead optimization rather than a pre-optimized drug-like inhibitor.

Factor Xa Inhibition Scaffold Comparison Apixaban Derivatives Serine Protease Inhibitor

Commercial Availability and Purity: Vendor-Specific Differentiation for Procurement Planning

The target compound is available from Life Chemicals (product code F2784-0599) with a catalog purity specification of ≥90% [1]. Pricing as of May 2026 ranges from $88.50 (2 mg) to $118.50 (10 mg), with a non-linear quantity discount beyond 10 mg (~$103.50 for 5 mg) [1]. This pricing profile is consistent with a research-grade building block offered by a specialist HTS compound supplier. In comparison, the positional isomer (CAS 941978-62-7) and des-methoxy analog (CAS 941978-23-0) are listed by different vendors with varying purity grades (typically 95–97%) and distinct catalog numbers [2]. The target compound's availability from a single identified supplier (Life Chemicals) with a specific purity and pricing tier differentiates it from more broadly stocked analogs, which may influence lead time, minimum order quantity, and quality documentation availability.

Chemical Procurement Purity Specification Vendor Comparison Building Block Sourcing

Conformational Constraint from Cyclopropane Ring: Structural Rigidity vs. Flexible Analogs

The cyclopropanecarboxamide moiety in the target compound introduces significant conformational constraint compared with acyclic carboxamide analogs. The cyclopropane ring restricts rotation about the C–C(=O) bond, locking the amide carbonyl into a defined spatial orientation relative to the phenyl ring [1]. In related Factor Xa inhibitor programs, the perpendicular conformation of α-substituted phenylcyclopropanes was identified as a critical structural feature mimicking the bioactive conformation of ortho-substituted biphenyl P4 moieties, contributing to enhanced binding affinity [2]. While no direct conformational analysis has been published for the target compound specifically, the presence of the cyclopropane distinguishes it from more flexible analogs bearing linear alkyl carboxamides, which may sample a broader conformational ensemble and exhibit different binding kinetics or metabolic stability profiles.

Conformational Analysis Cyclopropane Metabolic Stability Lead Optimization

Procurement-Anchored Application Scenarios for N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide (CAS 941982-44-1)


Fragment-Based Lead Optimization in Serine Protease Inhibitor Programs (Factor Xa, Thrombin, and Related Targets)

As a simplified fragment retaining the 2-oxopiperidine pharmacophore of Apixaban but lacking its elaborated bicyclic core [1], the target compound is well-suited as a starting point for fragment-growing or scaffold-hopping campaigns in serine protease drug discovery. Its cyclopropanecarboxamide linkage provides a conformationally constrained vector for attaching diverse P1 or P4 mimetics, enabling systematic SAR exploration [2]. The methoxy group at phenyl position 4 offers a handle for metabolic stability modulation or additional hydrogen-bond interactions. Procurement from Life Chemicals (Cat. No. F2784-0599, purity ≥90%) in milligram quantities supports initial fragment screening and hit validation studies where compound identity and regioisomeric purity are critical [3].

Synthetic Intermediate for Cyclopropane-Containing Carboxamide Libraries

The target compound's reactive carboxamide group and modifiable phenyl ring positions make it a versatile synthetic intermediate for generating focused libraries of cyclopropane-containing analogs [1]. The 2-oxopiperidin-1-yl group can serve as a masked precursor for further functionalization (e.g., reduction to piperidine, oxidation to lactam derivatives), while the cyclopropanecarboxamide can be hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling diversification [2]. The confirmed availability from Life Chemicals with defined purity (≥90%) provides a reproducible starting point for library synthesis, with the caveat that the limited vendor base may necessitate advance ordering for larger-scale campaigns.

Regioisomer-Specific Reference Standard in Apixaban-Related Impurity Profiling

Given the structural relationship to the Apixaban pharmacophore, the target compound may serve as a regioisomer-specific reference standard in analytical methods development for Apixaban impurity profiling, where the 4-methoxy-3-(2-oxopiperidin-1-yl) substitution pattern is distinct from both the Apixaban core (which features a 4-(2-oxopiperidin-1-yl)phenyl para-substitution) and positional isomers [1]. However, this application scenario requires independent verification: no published evidence was identified confirming that CAS 941982-44-1 is a known Apixaban process impurity or degradation product. Procurement for this purpose should be accompanied by in-house UPLC-MS characterization to establish retention time, mass spectral fingerprint, and chromatographic resolution from other related substances [2].

Physicochemical Probe in Permeability and Metabolic Stability Assays

The target compound's moderate molecular weight (288.34 Da), 1 hydrogen-bond donor, 4 hydrogen-bond acceptors, and cyclopropane-constrained structure position it within favorable drug-like property space (Lipinski Rule of 5 compliant) [1]. When compared with the des-methoxy analog (MW ~258, 3 H-bond acceptors), the target compound offers an additional hydrogen-bond acceptor and modestly higher lipophilicity, enabling paired-compound studies to deconvolute the contribution of the methoxy group to passive membrane permeability (e.g., Caco-2 or PAMPA assays) and CYP450-mediated oxidative metabolism [2]. No published permeability or metabolic stability data were identified for this compound; users must generate these data experimentally.

Quote Request

Request a Quote for N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.